molecular formula C13H12FNO2 B2861583 1-[3-(4-Fluorobenzoyl)azetidin-1-yl]prop-2-en-1-one CAS No. 2361641-21-4

1-[3-(4-Fluorobenzoyl)azetidin-1-yl]prop-2-en-1-one

Cat. No. B2861583
CAS RN: 2361641-21-4
M. Wt: 233.242
InChI Key: SLYMKGNNDSZOET-UHFFFAOYSA-N
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Description

“1-[3-(4-Fluorobenzoyl)azetidin-1-yl]prop-2-en-1-one” is a chemical compound with the molecular formula C13H12FNO2 and a molecular weight of 233.242. It is structurally related to azetidin-2-ones, a class of compounds that have been investigated for their potential therapeutic applications .


Molecular Structure Analysis

The molecular structure of “1-[3-(4-Fluorobenzoyl)azetidin-1-yl]prop-2-en-1-one” is characterized by the presence of an azetidin-2-one ring, a fluorobenzoyl group, and a prop-2-en-1-one moiety. Further analysis of the molecular structure would require more specific data, such as crystallographic data or computational modeling results .

properties

IUPAC Name

1-[3-(4-fluorobenzoyl)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2/c1-2-12(16)15-7-10(8-15)13(17)9-3-5-11(14)6-4-9/h2-6,10H,1,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYMKGNNDSZOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC(C1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(4-Fluorobenzoyl)azetidin-1-yl]prop-2-en-1-one

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